N-acetylglutaminylglutamine

Bacterial osmoregulation Compatible solute biosynthesis Nonribosomal peptide synthesis

NAGG (CAS 69624-04-0) is the irreplaceable, native biosynthetic intermediate of the NAGGN osmoprotection pathway conserved across Proteobacteria. No generic Gln-Gln dipeptide or N-acetyl-L-glutamine can substitute for authentic NAGG in Ngg/AsnO enzyme assays, LC-MS calibration, or mutant complementation studies. Procure ≥95% HPLC-purity lyophilized NAGG to ensure reproducible kinetic parameters (Kₘ, kcat), accurate intracellular quantification in P. fluorescens/P. aeruginosa, and valid osmoadaptation PAT biomarker monitoring. Each batch is verified for identity and solubility in DMSO; store at −20°C protected from light.

Molecular Formula C12H20N4O6
Molecular Weight 316.31 g/mol
CAS No. 69624-04-0
Cat. No. B1383034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetylglutaminylglutamine
CAS69624-04-0
Molecular FormulaC12H20N4O6
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C12H20N4O6/c1-6(17)15-7(2-4-9(13)18)11(20)16-8(12(21)22)3-5-10(14)19/h7-8H,2-5H2,1H3,(H2,13,18)(H2,14,19)(H,15,17)(H,16,20)(H,21,22)/t7-,8-/m0/s1
InChIKeyKKQQDQHEOLWKFV-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylglutaminylglutamine (CAS 69624-04-0): Essential Biosynthetic Intermediate for the Bacterial Osmoprotectant NAGGN — Procurement-Grade Reference Standard


N-Acetylglutaminylglutamine (synonyms: NAGG, Ac-Gln-Gln-OH, N2-acetyl-L-glutaminyl-L-glutamine; CAS 69624-04-0) is an N-acetylated dipeptide composed of two L-glutamine residues with a free C-terminal carboxyl group (molecular formula C₁₂H₂₀N₄O₆, MW 316.31 g/mol) [1]. It functions as the obligate biosynthetic intermediate in the two-step nonribosomal pathway that produces N-acetylglutaminylglutamine amide (NAGGN), a compatible solute accumulated by diverse bacteria under osmotic stress [2][3]. NAGG is formed by the bifunctional enzyme Ngg (N-acetylglutaminylglutamine synthetase) and is subsequently converted to NAGGN by the glutamine amidotransferase AsnO through addition of an amide group to the C-terminal carboxyl [2]. The compound is supplied as a lyophilized solid with typical purity ≥95% (HPLC), soluble in DMSO, and requires storage at −20°C with protection from light [1].

Why N-Acetylglutaminylglutamine (NAGG) Cannot Be Replaced by Generic Glutamine Dipeptides or N-Acetyl Amino Acids in Osmoprotection Research


N-Acetylglutaminylglutamine occupies a unique and irreplaceable position as the lone intermediate in the NAGGN biosynthetic pathway — a nonribosomal peptide assembly line conserved across Proteobacteria including marine, symbiotic, and pathogenic species [1][2]. No other dipeptide (e.g., Gln-Gln, Ala-Gln, Gly-Gln) can serve this function because the bifunctional Ngg enzyme specifically N-acetylates one glutamine residue and forms a peptide bond with a second glutamine residue to yield exclusively NAGG [1]. Furthermore, the downstream enzyme AsnO exhibits strict substrate specificity for the free carboxyl terminus of NAGG; the amidated product NAGGN (CAS 123199-99-5) cannot be substituted as a substrate for the reverse reaction [2]. Generic glutamine dipeptides or N-acetylated amino acids such as N-acetyl-L-glutamine (aceglutamide, CAS 2490-97-3) lack the precise stereochemistry, chain length, and terminal functional group required by the enzymatic machinery [1][3]. Consequently, experimental systems designed to study osmoprotection biochemistry, assay Ngg or AsnO enzyme activity, or quantify intracellular NAGG levels via LC-MS/NMR require authentic NAGG — not a structural analog.

Quantitative Differentiation Evidence for N-Acetylglutaminylglutamine (NAGG, CAS 69624-04-0) Relative to Closest Analogs


Biosynthetic Exclusivity: NAGG Is the Sole Intermediate in the NAGGN Pathway — ngg Mutants Cannot Produce the Osmoprotectant

Genetic and NMR evidence demonstrates that N-acetylglutaminylglutamine (NAGG) is the exclusive intermediate in the only known biosynthetic route to the osmoprotectant NAGGN. Deletion of the ngg gene abolishes production of both NAGG and NAGGN entirely, confirming that no alternative pathway or bypass metabolite exists [1]. This is a binary, qualitative differentiation: the ngg⁻ strain produces zero detectable NAGG or NAGGN by ¹³C-NMR, whereas the wild-type parent strain accumulates both the intermediate and the product under salt stress [1]. In contrast, the asnO⁻ mutant accumulates NAGG but cannot convert it to NAGGN, directly proving that NAGG is the dedicated substrate for the AsnO amidotransferase [1][2].

Bacterial osmoregulation Compatible solute biosynthesis Nonribosomal peptide synthesis

Physicochemical Differentiation: NAGG (Free Acid) vs. NAGGN (Amide) — Impact on Solubility, logP, and Chromatographic Behavior

NAGG and NAGGN differ in a single functional group: NAGG possesses a free C-terminal carboxyl (–COOH), while NAGGN bears a terminal amide (–CONH₂) [1]. This substitution produces distinct physicochemical properties. NAGG has a molecular formula of C₁₂H₂₀N₄O₆, MW 316.31, and a predicted logP of −2.83 (ACD/LogP) . NAGGN has C₁₂H₂₁N₅O₅, MW 315.33, and a reported XLogP3 of −3.8 [1]. The logP difference of approximately 1 log unit (NAGG being more lipophilic) translates to differential retention on reversed-phase HPLC columns and distinct ionization behavior in electrospray mass spectrometry [1]. Additionally, the free carboxyl of NAGG (predicted pKa ~3.5) confers pH-dependent charge state variability absent in the neutral amide of NAGGN .

Analytical chemistry Peptide characterization LC-MS method development

Growth Phenotype Quantification: ngg Deletion Causes Severe Osmotic Sensitivity — 36% of Osmotically Sensitive Mutants Harbor Reduced NAGGN Levels

In a mutant screen of Sinorhizobium meliloti, 36% of mutants characterized as osmotically sensitive relative to the parent strain were found to contain reduced intracellular levels of NAGGN, establishing that the NAGG→NAGGN pathway is a significant quantitative contributor to osmotolerance [1]. Furthermore, targeted deletion of ngg results in strains that cannot grow on media containing elevated NaCl concentrations (0.4–0.6 M), whereas the wild-type parent strain maintains growth under identical conditions [2]. In Pseudomonas aeruginosa, transposon insertions in ngg or asnO orthologs similarly impair growth under osmotic stress, confirming the pathway's conserved importance [2][3].

Microbial genetics Osmotic stress phenotyping Mutant fitness assays

Endogenous vs. Exogenous Osmoprotection Magnitude: NAGGN Pathway Contributes Baseline Tolerance, Glycine Betaine Provides >3-Fold Growth Rescue

In Pseudomonas aeruginosa PAO1, the endogenous osmolyte repertoire — glutamate, trehalose, and NAGGN (the latter derived from NAGG) — provides baseline osmotolerance under salt stress, but the exogenous osmoprotectant glycine betaine dramatically outperforms the endogenous system: supplementation with as little as 10 µM glycine betaine (or its precursors choline/phosphorylcholine) increases growth rates of cultures in 0.7 M NaCl by more than threefold (>300%) [1][2]. This establishes a clear quantitative hierarchy: the NAGG-dependent endogenous NAGGN pathway is essential for basal survival (as shown by the lethality of ngg/asnO deletions), but glycine betaine is substantially more potent when available exogenously [2][3]. In S. meliloti, glycine betaine transiently suppresses endogenous NAGGN synthesis during early growth phases; NAGGN and glutamate then supplant betaine in stationary phase as betaine is catabolized [3].

Osmoprotectant efficacy Compatible solute comparison Pseudomonas aeruginosa physiology

Desiccation Survival: Osmoadaptation Involving NAGGN Synthesis Increases Cell Survival by 10- to 100-Fold Over Non-Adapted Controls

In Pseudomonas fluorescens EPS62e, a biocontrol agent for fire blight disease, hyperosmotic stress during inoculum preparation induced synthesis of the osmolytes trehalose, NAGGN, and glucosyl-glycerol [1]. Under controlled environment conditions, this osmoadaptation increased cell survival to desiccation and low relative humidity on plant surfaces by 10- to 100-fold compared with non-osmoadapted controls [1]. In field trials, survival on immature fruits increased 100- to 1,000-fold, and biocontrol efficacy against Erwinia amylovora infections improved by 30–50% [1]. Although multiple osmolytes contribute to this phenotype, NAGGN (derived from NAGG) is one of the three major compatible solutes induced, and ngg mutants defective in NAGG synthesis show significantly reduced desiccation survival in S. meliloti [2].

Bacterial desiccation tolerance Biocontrol agent formulation Phyllosphere colonization

High-Value Application Scenarios for N-Acetylglutaminylglutamine (NAGG, CAS 69624-04-0) in Research and Industrial Procurement


Enzyme Assay Development: Substrate for AsnO (N-Acetylglutaminylglutamine Amide Synthase) Kinetic Characterization

NAGG is the specific, native substrate for the enzyme AsnO, a glutamine amidotransferase that catalyzes the terminal step in NAGGN biosynthesis [1][2]. Purified or recombinant AsnO requires authentic NAGG for accurate determination of kinetic parameters (Kₘ, Vₘₐₓ, kcat). Generic Gln-Gln dipeptide or N-acetyl-L-glutamine will not be recognized by the enzyme's active site [1]. Procurement of high-purity NAGG (≥95% HPLC) is essential for reproducible enzyme kinetics, inhibitor screening, and coupled assay development targeting bacterial osmoprotection pathways. The asnO mutant phenotype — accumulation of NAGG substrate in vivo — provides a built-in positive control for enzyme activity validation [1].

LC-MS/MS Reference Standard for Intracellular Compatible Solute Quantification in Osmotic Stress Studies

Quantitative metabolomics of osmotically stressed bacteria requires authentic reference standards for each compatible solute. NAGG co-elutes with NAGGN under many generic LC gradients, but their distinct mass transitions (NAGG: [M+H]⁺ m/z 317.3 → fragment ions; NAGGN: [M+H]⁺ m/z 316.3 → fragment ions) and chromatographic retention times (NAGG more retained on C18 due to higher logP) enable resolution when both authentic standards are available [1]. Researchers quantifying the NAGG/NAGGN ratio as a readout of ngg or asnO gene activity must procure NAGG to establish calibration curves, determine limits of detection/quantification, and validate extraction recovery from bacterial cell pellets [2].

Mutant Complementation and Chemical Rescue Experiments in Bacterial Osmotolerance Genetics

In S. meliloti or P. aeruginosa strains carrying deletions in ngg, exogenous supplementation with chemically synthesized NAGG can theoretically test whether the intermediate itself (or only its product NAGGN) is required for osmoprotection. Because bacterial cells do not express dedicated transporters for this dipeptide, permeability may require electroporation or use of permeabilized cell assays [1][2]. The 36% association between reduced NAGGN and osmotic sensitivity in mutant screens provides a quantitative benchmark: complementation with exogenous NAGG should restore NAGGN production and proportionally rescue growth under 0.4–0.6 M NaCl, enabling dose-response studies [2].

Biocontrol Agent Formulation: Osmoadaptation Process Quality Control Using NAGG as a Pathway Biomarker

Industrial production of desiccation-tolerant bacterial biocontrol agents (e.g., P. fluorescens, Pantoea agglomerans) relies on osmoadaptation protocols that induce NAGGN synthesis via the NAGG intermediate [1]. NAGG can serve as a process analytical technology (PAT) biomarker: its intracellular concentration, measured by rapid LC-MS, correlates with successful induction of the osmoprotection pathway. NAGG levels should spike transiently before declining as AsnO converts it to NAGGN; failure to detect NAGG indicates unsuccessful pathway induction [1][2]. A validated NAGG reference standard enables batch-to-batch consistency testing in industrial fermentation, supporting the 10- to 100-fold survival improvement reported for osmoadapted formulations [1].

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